1-Methyl-1,8a-dihydroquinolin-8(2H)-one
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Overview
Description
1-Methyl-1,8a-dihydroquinolin-8(2H)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the 1-position and a dihydroquinolinone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,8a-dihydroquinolin-8(2H)-one can be achieved through various methods, including:
Cyclization Reactions: Starting from aniline derivatives, cyclization can be induced using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Reduction Reactions: Quinoline derivatives can be reduced using hydrogenation or metal hydrides to obtain the dihydroquinolinone structure.
Industrial Production Methods
Industrial production methods may involve:
Batch Processes: Utilizing large-scale reactors for the cyclization and reduction steps.
Continuous Flow Processes: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,8a-dihydroquinolin-8(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Further reduction to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions at the quinoline core using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
1-Methyl-1,8a-dihydroquinolin-8(2H)-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like malaria and cancer.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-1,8a-dihydroquinolin-8(2H)-one involves:
Molecular Targets: Interaction with enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure.
1-Methylquinoline: Lacks the dihydroquinolinone structure.
1,2,3,4-Tetrahydroquinoline: Fully reduced form of quinoline.
Uniqueness
1-Methyl-1,8a-dihydroquinolin-8(2H)-one is unique due to its specific substitution pattern and partial reduction, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
114312-17-3 |
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Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-methyl-2,8a-dihydroquinolin-8-one |
InChI |
InChI=1S/C10H11NO/c1-11-7-3-5-8-4-2-6-9(12)10(8)11/h2-6,10H,7H2,1H3 |
InChI Key |
VNDVRNWKVUWPDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=CC2=CC=CC(=O)C21 |
Origin of Product |
United States |
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